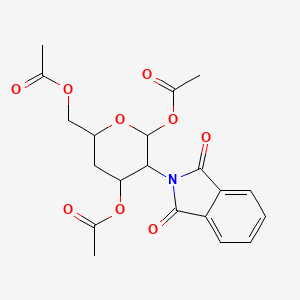

Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl--D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-デオキシ-2-フタルイミド-4-デオキシ-3,6-ジ-O-アセチル-D-グルコピラノシド アセチルは、化学式C20H21NO9、分子量419.38の合成糖誘導体です . この化合物は、主に研究環境、特にプロテオミクスや創薬の分野で使用されています .

製法

合成ルートと反応条件

2-デオキシ-2-フタルイミド-4-デオキシ-3,6-ジ-O-アセチル-D-グルコピラノシド アセチルの合成には、通常、2-デオキシ-2-フタルイミド-4-デオキシ-D-グルコピラノシドのアセチル化が伴います。 反応条件には、しばしば無水酢酸とピリジンなどの塩基の使用が含まれます. 反応は、アセチル基の加水分解を防ぐために、無水条件下で行われます.

工業生産方法

これには、収率と純度を最大限に高めるための反応条件の最適化、再結晶やクロマトグラフィーなどの精製ステップの実施が含まれます.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl–D-glucopyranoside typically involves the acetylation of 2-Deoxy-2-phthalimido-4-deoxy–D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

化学反応の分析

反応の種類

2-デオキシ-2-フタルイミド-4-デオキシ-3,6-ジ-O-アセチル-D-グルコピラノシド アセチルは、以下を含むさまざまな化学反応を起こす可能性があります。

一般的な試薬と条件

主な生成物

科学研究への応用

2-デオキシ-2-フタルイミド-4-デオキシ-3,6-ジ-O-アセチル-D-グルコピラノシド アセチルは、科学研究にいくつかの応用があります。

科学的研究の応用

Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl–D-glucopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.

Biology: Employed in studies of carbohydrate-protein interactions and glycosylation processes.

Medicine: Investigated for its potential in drug development, particularly in the design of glycosylated drugs.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

類似化合物との比較

類似化合物

- ベンジル 3,4,6-トリ-O-アセチル-2-デオキシ-2-フタルイミド-D-グルコピラノシド

- 1,3,4,6-テトラ-O-アセチル-2-アジド-2-デオキシ-D-グルコピラノース

- エチル 3,4,6-トリ-O-アセチル-2-デオキシ-2-フタルイミド-D-チオグルコピラノシド

独自性

2-デオキシ-2-フタルイミド-4-デオキシ-3,6-ジ-O-アセチル-D-グルコピラノシド アセチルは、そのアセチル化パターンとフタルイミド基の存在により独特です。 これらの構造的特徴は、さまざまな研究用途において貴重なツールとなる、独自の反応性と生物活性を与えます .

特性

分子式 |

C20H21NO9 |

|---|---|

分子量 |

419.4 g/mol |

IUPAC名 |

[4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C20H21NO9/c1-10(22)27-9-13-8-16(28-11(2)23)17(20(30-13)29-12(3)24)21-18(25)14-6-4-5-7-15(14)19(21)26/h4-7,13,16-17,20H,8-9H2,1-3H3 |

InChIキー |

KLEJARSCWMKSCH-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCC1CC(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)

![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)

![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)

![(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B12283801.png)

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B12283805.png)